4-Methylindoline Hydrochloride: A Technical Guide for Chemical Research and Drug Development
4-Methylindoline Hydrochloride: A Technical Guide for Chemical Research and Drug Development
This guide provides an in-depth technical overview of 4-Methylindoline hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry, drug development, and synthetic organic chemistry. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes known information about the indoline scaffold and related molecules to offer a comprehensive resource for its study and application.
Introduction: The Significance of the Indoline Scaffold
The indoline (2,3-dihydro-1H-indole) nucleus is a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, combined with the presence of a basic nitrogen atom, provides a three-dimensional framework that can effectively interact with a variety of biological targets. The benzene ring of the indoline moiety can engage in hydrophobic interactions, while the nitrogen atom can act as a hydrogen bond donor or acceptor. This versatility has led to the incorporation of the indoline core into numerous biologically active natural products and FDA-approved drugs.[1][2][3]
4-Methylindoline hydrochloride, as a specific derivative, offers a unique substitution pattern that can influence its steric and electronic properties, potentially leading to novel pharmacological activities. The methyl group at the 4-position can impact the molecule's lipophilicity and its interaction with target proteins. The hydrochloride salt form generally enhances water solubility and stability, making it more amenable to handling and formulation in research settings.
Physicochemical Properties
Detailed experimental data for 4-methylindoline hydrochloride is not widely reported. The following table summarizes its known and estimated properties.
| Property | Value | Source/Comment |
| Chemical Name | 4-Methylindoline hydrochloride | IUPAC Nomenclature |
| Synonyms | 4-methyl-2,3-dihydro-1H-indole hydrochloride | |
| CAS Number | 1187928-38-6 | |
| Molecular Formula | C₉H₁₂ClN | |
| Molecular Weight | 169.65 g/mol | [4] |
| Appearance | White to off-white solid (Predicted) | Based on similar amine hydrochlorides. |
| Melting Point | Not available | Expected to be a crystalline solid with a relatively high melting point. |
| Boiling Point | Not applicable | Decomposes upon strong heating. |
| Solubility | Water: Soluble (Predicted) Ethanol: Soluble (Predicted) DMSO: Soluble (Predicted) Acetone: Sparingly soluble (Predicted) | The hydrochloride salt form is expected to confer solubility in polar protic solvents.[5] Solubility in less polar solvents is likely limited. |
Synthesis and Reactivity
A plausible synthetic route to 4-methylindoline hydrochloride involves a two-step process starting from the commercially available 4-methylindole.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-Methylindoline Hydrochloride.
Experimental Protocol: Reduction of 4-Methylindole
Disclaimer: This is a proposed protocol based on established literature for the reduction of indoles.[6] Researchers should conduct their own risk assessment and optimization.
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylindole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetic acid.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add a solution of a suitable reducing agent. A common and effective method is the use of sodium cyanoborohydride (NaBH₃CN) in the presence of an acid like trifluoroacetic acid (TFA).[6] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding water. If an acidic medium was used, neutralize the solution with a base such as sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylindoline. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 4-methylindoline in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 4-methylindoline hydrochloride.
Spectroscopic Analysis (Analog-Based)
¹H NMR Spectroscopy
The proton NMR spectrum of 4-methylindoline hydrochloride in a solvent like DMSO-d₆ is expected to show the following signals:
-
Aromatic Protons: Three signals in the aromatic region (approx. 6.5-7.2 ppm), corresponding to the protons on the benzene ring. The coupling pattern will be indicative of a 1,2,4-trisubstituted benzene ring.
-
Methylene Protons (C2 and C3): Two triplets in the aliphatic region, corresponding to the two CH₂ groups of the five-membered ring. The protons at C2 (adjacent to the nitrogen) are expected to be further downfield (approx. 3.3-3.7 ppm) than the protons at C3 (approx. 2.9-3.3 ppm).
-
Methyl Protons: A singlet at approximately 2.2-2.5 ppm, corresponding to the methyl group at the 4-position.
-
N-H Protons: A broad singlet at a downfield chemical shift (likely >10 ppm) corresponding to the two protons on the protonated nitrogen (NH₂⁺).
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the nine carbon atoms in the molecule:
-
Aromatic Carbons: Six signals in the aromatic region (approx. 110-150 ppm).
-
Methylene Carbons: Two signals in the aliphatic region, with the C2 carbon being more deshielded (approx. 45-55 ppm) than the C3 carbon (approx. 25-35 ppm).
-
Methyl Carbon: A signal in the upfield region (approx. 15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands:
-
N-H Stretch: A broad and strong absorption band in the region of 2400-3200 cm⁻¹ is characteristic of the N-H stretching vibrations of a secondary ammonium salt (R₂NH₂⁺).
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption band in the 1250-1020 cm⁻¹ region.
Mass Spectrometry
In a mass spectrum (likely using electrospray ionization, ESI), the base peak would correspond to the free base (4-methylindoline) after the loss of HCl, with a molecular ion peak [M+H]⁺ at m/z 134.11. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the five-membered ring.
Applications in Drug Development and Research
The indoline scaffold is a key component in a number of therapeutic agents, highlighting the potential of 4-methylindoline hydrochloride as a building block or lead compound.
The Indoline Core in Approved Drugs
Several FDA-approved drugs contain the indoline or the closely related indole and indolinone cores.[1][3][7] Examples include:
-
Indapamide: A diuretic and antihypertensive agent that contains a substituted indoline moiety.
-
Perindopril: An ACE inhibitor used to treat high blood pressure and heart failure.
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of certain cancers.
The presence of the indoline scaffold in these diverse drugs underscores its value in establishing favorable drug-like properties and potent biological activity.
Potential Pharmacological Activities
Derivatives of the indoline nucleus have been investigated for a wide range of pharmacological activities, including:
-
Anticancer: The indoline core is found in several kinase inhibitors.[7]
-
Anti-inflammatory: Indoline derivatives have shown potential as anti-inflammatory agents.[8][9]
-
Antimicrobial: The scaffold is present in compounds with antibacterial and antifungal properties.
-
Central Nervous System (CNS) Activity: The structural similarity of indoline to neurotransmitters like serotonin has led to its exploration in CNS drug discovery.
The introduction of a methyl group at the 4-position of the indoline ring in 4-methylindoline hydrochloride provides a specific point for structural modification and can influence the molecule's interaction with biological targets, potentially leading to novel therapeutic agents.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Methylindoline hydrochloride is a valuable chemical entity with significant potential in drug discovery and organic synthesis. While a comprehensive set of experimental data for this specific compound is yet to be widely published, its structural relationship to the well-established indoline scaffold provides a strong basis for its exploration. This guide has provided a framework for understanding its properties, synthesis, and potential applications, encouraging further research into this promising molecule.
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